N-Boc-エンド-3-アミノトロパン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

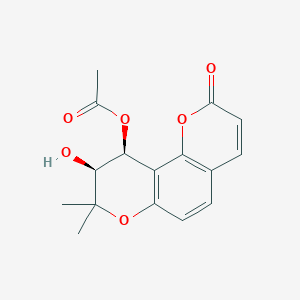

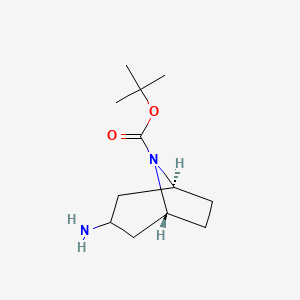

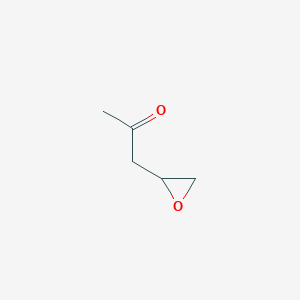

N-Boc-endo-3-aminotropane, also known as tert-butyl endo-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate, is a chemical compound with the molecular formula C12H22N2O2 and a molecular weight of 226.32 g/mol . This compound is a useful building block for the synthesis of a variety of chemical compounds and is used in research as a reagent .

科学的研究の応用

N-Boc-endo-3-aminotropane has a wide range of scientific research applications, including:

Biology: The compound is used in the study of biological pathways and mechanisms involving tropane derivatives.

Medicine: N-Boc-endo-3-aminotropane is used in the development of pharmaceutical compounds, particularly those targeting the central nervous system.

Industry: It is used in the production of fine chemicals and intermediates for various industrial applications.

作用機序

Target of Action

N-Boc-endo-3-aminotropane is a versatile intermediate used in the synthesis of diverse chemical compounds . It is primarily used as a reagent in the synthesis of tropane-derived CCR5 receptor antagonists . The CCR5 receptor is a protein on the surface of white blood cells involved in the immune system, and it is known to be one of the primary targets of HIV .

Mode of Action

The compound is highly reactive and undergoes many reactions, including nucleophilic substitution and addition reactions . It can be reacted with alkyl halides to form amines, or with nitroalkanes to form oximes . This allows it to interact with its targets and induce changes in their structure and function.

Biochemical Pathways

Given its use in the synthesis of ccr5 receptor antagonists, it can be inferred that it plays a role in the pathways involving these receptors .

Pharmacokinetics

It is known that the compound is sparingly soluble in water , which may affect its bioavailability.

Result of Action

The molecular and cellular effects of N-Boc-endo-3-aminotropane’s action are likely related to its role in the synthesis of CCR5 receptor antagonists . These antagonists block the CCR5 receptor, preventing HIV from entering cells .

Action Environment

The compound is stored under inert gas (nitrogen or Argon) at 2–8 °C . This suggests that the compound’s action, efficacy, and stability may be influenced by environmental factors such as temperature and the presence of oxygen.

生化学分析

Biochemical Properties

N-Boc-endo-3-aminotropane plays a significant role in biochemical reactions as a reagent in the synthesis of tropane-derived CCR5 receptor antagonists . It interacts with various enzymes, proteins, and other biomolecules through nucleophilic substitution and addition reactions . The compound can react with alkyl halides to form amines or with nitroalkanes to form oximes . These interactions are crucial for the synthesis of diverse chemical compounds and for research purposes.

Cellular Effects

N-Boc-endo-3-aminotropane has been shown to influence various types of cells and cellular processes. It affects cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism . The compound’s reactivity allows it to undergo many reactions, which can lead to changes in cellular behavior and function

Molecular Mechanism

The molecular mechanism of N-Boc-endo-3-aminotropane involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s high reactivity enables it to participate in nucleophilic substitution and addition reactions, which are critical for its biochemical activity . These interactions at the molecular level are essential for the compound’s role in the synthesis of tropane-derived CCR5 receptor antagonists and other chemical compounds.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Boc-endo-3-aminotropane can change over time due to its stability, degradation, and long-term effects on cellular function . The compound is stable under inert gas (nitrogen or argon) at temperatures between 2–8°C . Its reactivity may lead to degradation over time, affecting its efficacy in biochemical reactions and research applications . Long-term studies in vitro and in vivo are necessary to understand the compound’s temporal effects fully.

Dosage Effects in Animal Models

The effects of N-Boc-endo-3-aminotropane vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects . Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety in biochemical research and drug development.

Metabolic Pathways

N-Boc-endo-3-aminotropane is involved in various metabolic pathways, interacting with enzymes and cofactors . The compound’s reactivity allows it to participate in nucleophilic substitution and addition reactions, affecting metabolic flux and metabolite levels

Transport and Distribution

The transport and distribution of N-Boc-endo-3-aminotropane within cells and tissues involve interactions with transporters and binding proteins . The compound’s reactivity and stability influence its localization and accumulation in specific cellular compartments

Subcellular Localization

N-Boc-endo-3-aminotropane’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles

準備方法

N-Boc-endo-3-aminotropane is typically synthesized from (3-endo)-3-benzylamine-8-nitrogen-containing bicyclic [3.2.1] octane-8-methyl tert-butyl ester through palladium-carbon reduction . . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

化学反応の分析

N-Boc-endo-3-aminotropane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon or other reducing agents like lithium aluminum hydride.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

類似化合物との比較

N-Boc-endo-3-aminotropane can be compared with other similar compounds such as:

N-Boc-exo-3-aminotropane: Another Boc-protected tropane derivative with a different stereochemistry.

Tropisetron: A tropane derivative used as an antiemetic and in the treatment of irritable bowel syndrome.

N-Boc-endo-3-aminotropane is unique due to its specific stereochemistry and the presence of the Boc protecting group, which makes it a versatile intermediate for the synthesis of diverse chemical compounds.

特性

CAS番号 |

207405-68-3 |

|---|---|

分子式 |

C12H22N2O2 |

分子量 |

226.32 g/mol |

IUPAC名 |

tert-butyl (1S,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate |

InChI |

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-9-4-5-10(14)7-8(13)6-9/h8-10H,4-7,13H2,1-3H3/t9-,10-/m0/s1 |

InChIキー |

NZJKEPNCNBWESN-UWVGGRQHSA-N |

SMILES |

CC(C)(C)OC(=O)N1C2CCC1CC(C2)N |

異性体SMILES |

CC(C)(C)OC(=O)N1[C@H]2CC[C@H]1CC(C2)N |

正規SMILES |

CC(C)(C)OC(=O)N1C2CCC1CC(C2)N |

同義語 |

(3-endo)-3-Amino-8-azabicyclo[3.2.1]octane-8-carboxylic Acid 1,1-Dimethylethyl Ester; endo-3-Amino-8-azabicyclo[3.2.1]octane-8-carboxylic Acid 1,1-Dimethylethyl Ester; (3-endo)-3-Amino-8-azabicyclo[3.2.1]octane-8-carboxylic Acid tert-Butyl Ester; end |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[6-(2,2,2-Trifluoroacetamido)hexyl]adenosine 5'-(dihydrogen phosphate)](/img/structure/B1144572.png)